1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group, a ketone, and a carboxylic acid group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent . The reaction is typically carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones from alcohols.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of esters or amides from carboxylic acids.
Scientific Research Applications
1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing biological pathways and molecular processes .
Comparison with Similar Compounds
- 1-Allyl-5-oxopyrrolidine-3-carboxylic acid
- 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
- 3-Thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Comparison: 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This distinguishes it from similar compounds that may have different substituents, affecting their chemical behavior and applications .
Properties
IUPAC Name |
1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUOOJKMVVKJKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998601 | |
Record name | 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
773865-05-7 | |
Record name | 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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